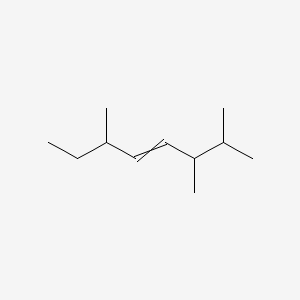![molecular formula C15H22O2 B13950093 3-[(3E)-4,8-dimethylnona-3,7-dienyl]-2H-furan-5-one](/img/structure/B13950093.png)
3-[(3E)-4,8-dimethylnona-3,7-dienyl]-2H-furan-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3E)-4,8-dimethylnona-3,7-dienyl]-2H-furan-5-one, also known as Dendrolasin, is an organic compound with the molecular formula C15H22O and a molecular weight of 218.335 g/mol It is a furan derivative with a unique structure that includes a nonadienyl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3E)-4,8-dimethylnona-3,7-dienyl]-2H-furan-5-one typically involves the reaction of furan derivatives with appropriate alkenyl halides under controlled conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where the furan ring is coupled with a nonadienyl halide in the presence of a base and a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed coupling reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize efficiency and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
3-[(3E)-4,8-dimethylnona-3,7-dienyl]-2H-furan-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding furanones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of dihydrofuran derivatives.
Substitution: The compound can undergo substitution reactions, where the nonadienyl side chain can be modified using halogenation or alkylation reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., methyl iodide)
Major Products Formed
Oxidation: Furanones
Reduction: Dihydrofuran derivatives
Substitution: Halogenated or alkylated furan derivatives
Applications De Recherche Scientifique
3-[(3E)-4,8-dimethylnona-3,7-dienyl]-2H-furan-5-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique aromatic properties
Mécanisme D'action
The mechanism of action of 3-[(3E)-4,8-dimethylnona-3,7-dienyl]-2H-furan-5-one involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Geraniol: A naturally occurring monoterpenoid with a similar nonadienyl side chain.
Farnesol: Another terpenoid with a similar structure but different functional groups.
Nerolidol: A sesquiterpene alcohol with a similar carbon skeleton but different functional groups
Uniqueness
3-[(3E)-4,8-dimethylnona-3,7-dienyl]-2H-furan-5-one is unique due to its furan ring structure combined with a nonadienyl side chain, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C15H22O2 |
|---|---|
Poids moléculaire |
234.33 g/mol |
Nom IUPAC |
3-[(3E)-4,8-dimethylnona-3,7-dienyl]-2H-furan-5-one |
InChI |
InChI=1S/C15H22O2/c1-12(2)6-4-7-13(3)8-5-9-14-10-15(16)17-11-14/h6,8,10H,4-5,7,9,11H2,1-3H3/b13-8+ |
Clé InChI |
FNHHDLJGCKAXKZ-MDWZMJQESA-N |
SMILES isomérique |
CC(=CCC/C(=C/CCC1=CC(=O)OC1)/C)C |
SMILES canonique |
CC(=CCCC(=CCCC1=CC(=O)OC1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-Amino-4-tert-butoxy-pyrido[3,2-d]pyrimidin-6-yl]-n-methoxy-benzamide](/img/structure/B13950014.png)
![2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazol-5-amine](/img/structure/B13950019.png)



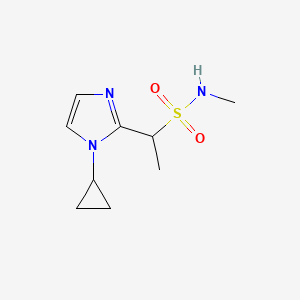
![[2-(Aminomethyl)-4-methylphenyl]methanol](/img/structure/B13950062.png)
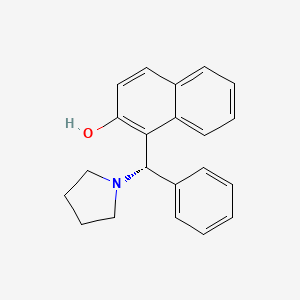
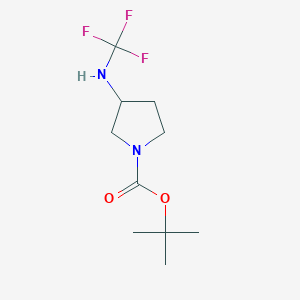
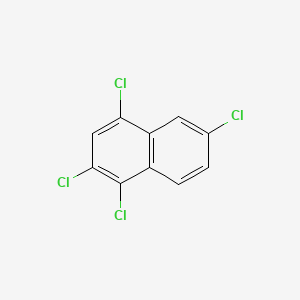
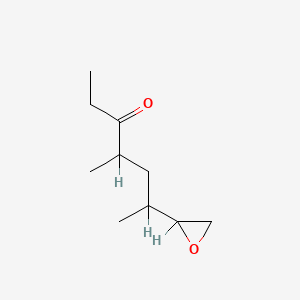
![1H-Thiopyrano[3,2-D]pyrimidine](/img/structure/B13950092.png)

